BROMOCRIPTINE MESYLATE

Overview

Description

BROMOCRIPTINE MESYLATE is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is primarily used to inhibit prolactin secretion and treat conditions associated with hyperprolactinemia, such as galactorrhea, prolactin-dependent menstrual disorders, and infertility . Additionally, it is indicated for the management of Parkinsonian Syndrome and acromegaly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of BROMOCRIPTINE MESYLATE involves dissolving bromocriptine in methanol, followed by the dropwise addition of a methanesulfonic acid aqueous solution. The mixture is stirred for 10-40 minutes, cooled to room temperature, and then filtered to obtain a solid. This solid is recrystallized with ethanol, filtered, and dried to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BROMOCRIPTINE MESYLATE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

BROMOCRIPTINE MESYLATE has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity and stability of ergot alkaloids.

Biology: It serves as a tool for investigating the role of dopamine receptors in various biological processes.

Medicine: It is used in the treatment of hyperprolactinemia, Parkinsonian Syndrome, and acromegaly. .

Mechanism of Action

BROMOCRIPTINE MESYLATE exerts its effects by acting as a dopamine D2 receptor agonist. It inhibits adenylyl cyclase, reducing intracellular cAMP concentrations and blocking IP3-dependent release of Ca2+ from intracellular stores . This leads to the inhibition of prolactin secretion and modulation of dopaminergic pathways involved in motor control and endocrine regulation .

Comparison with Similar Compounds

Similar Compounds

Bromocriptine: A closely related compound with similar dopaminergic activity and clinical applications.

Cabergoline: Another ergot derivative used to treat hyperprolactinemia with a longer half-life and higher affinity for dopamine receptors.

Pergolide: An ergot derivative used in the treatment of Parkinson’s disease with similar dopaminergic properties.

Uniqueness

BROMOCRIPTINE MESYLATE is unique due to its specific bromination, which enhances its binding affinity and selectivity for dopamine D2 receptors. This modification provides distinct pharmacokinetic and pharmacodynamic properties compared to other ergot derivatives .

Biological Activity

Bromocriptine mesylate is a potent dopamine receptor agonist primarily targeting D2 and D3 receptors. Its biological activity extends to various therapeutic applications, including the treatment of hyperprolactinemia, Parkinson's disease, and metabolic disorders. This article delves into the compound's mechanisms of action, efficacy in clinical settings, and its effects on various biological systems.

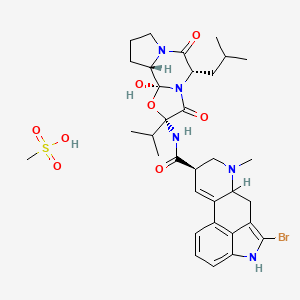

- Chemical Name : (5'a)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione mesylate

- Purity : ≥98%

- Dopamine Receptor Affinity :

- D2 receptor (Ki ~ 8 nM)

- D3 receptor (Ki ~ 5 nM)

Bromocriptine acts as a selective agonist for dopamine receptors, particularly D2 and D3. It has been shown to:

- Activate both isoforms of the D2 receptor (D2L and D2S) with EC50 values of 0.10-0.12 nM and 4.4 nM, respectively .

- Inhibit prolactin secretion, making it effective in treating conditions associated with hyperprolactinemia .

- Exhibit anti-Aβ effects, which are enhanced when combined with other agents like Cromolyn and Topiramate .

Hyperprolactinemia Management

A comprehensive review of clinical trials involving this compound revealed significant efficacy in managing hyperprolactinemia:

- Study Overview : In a meta-analysis of 22 clinical trials involving 226 patients, bromocriptine was administered at doses ranging from 5 to 7.5 mg daily for up to 24 weeks.

- Results :

Parkinson's Disease Treatment

Bromocriptine is utilized as a therapeutic agent for Parkinson's disease due to its ability to stimulate dopamine receptors directly:

- Mechanism : Unlike levodopa, which requires conversion to dopamine, bromocriptine directly activates dopamine receptors in the corpus striatum .

- Efficacy : Clinical studies have demonstrated improvements in motor function and a reduction in symptoms associated with Parkinson's disease .

Metabolic Effects

This compound has been studied for its impact on metabolic parameters:

- Diabetes Management : It has shown promise as a sympatholytic agent that reduces sympathetic tone and improves glycemic control in type 2 diabetes patients .

- Weight Loss : Animal studies indicate significant weight loss and metabolic improvements following bromocriptine administration .

Amyotrophic Lateral Sclerosis (ALS)

A notable clinical trial investigated the effects of bromocriptine on ALS patients:

- Study Design : A randomized, double-blind trial involving 36 Japanese ALS patients over a period extending from January 2009 to March 2012.

- Findings : Bromocriptine treatment was associated with neuroprotection and sustained motor function, indicating potential benefits in slowing disease progression .

Adverse Effects

While bromocriptine is generally well-tolerated, some adverse effects have been reported:

- Common reactions include nausea, hypotension, and dizziness. Approximately 68% of patients experienced mild and transient adverse effects during clinical trials .

- Serious adverse events such as acute myocardial infarction have been documented but require further investigation to establish causality .

Properties

IUPAC Name |

(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23?,24+,25+,31-,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMTMIRQRDZMT-JGYCFGIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44BrN5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.